molecular formula C7H12N2O4 B1453929 {[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid CAS No. 1249135-32-7

{[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid

Cat. No.: B1453929
CAS No.: 1249135-32-7
M. Wt: 188.18 g/mol
InChI Key: CFJPIADBVSGJHW-UHFFFAOYSA-N
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Description

{[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid (CAS 1249135-32-7) is a synthetic building block with the molecular formula C 7 H 12 N 2 O 4 and a molecular weight of 188.18 g/mol . Its structure features both a carboxylic acid and dual carbamoyl groups, enabling diverse reactivity for conjugation with amines and alcohols, making it a versatile intermediate for targeted molecular design . The IUPAC name is 2-[[3-(dimethylamino)-3-oxopropyl]amino]-2-oxoacetic acid, and it is typically supplied as a powder for laboratory use . This compound is categorized among dicarbamoyl formic acid derivatives and holds significant value in medicinal and agrochemical research . It serves as a key precursor in the development of compounds with potential biological activities, including antimycobacterial agents, muscle relaxants, anticonvulsants, and pesticides or herbicides . The reactivity of its core structure is related to carbamoyl chlorides, which are well-known intermediates that undergo solvolysis and addition-elimination reactions, as studied through linear free energy relationships like the Grunwald–Winstein equation . A common synthetic route involves a carbamoylation reaction, where an aminoethyl precursor undergoes nucleophilic substitution with dimethylcarbamoyl chloride in an aprotic solvent like acetonitrile, facilitated by a base such as cesium carbonate . The product can be purified to high purity (typically ≥95%) using techniques like C18 reverse-phase chromatography . Attention: This product is intended for research purposes only. It is not designated for human or veterinary diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

2-[[3-(dimethylamino)-3-oxopropyl]amino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4/c1-9(2)5(10)3-4-8-6(11)7(12)13/h3-4H2,1-2H3,(H,8,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJPIADBVSGJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCNC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

{[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid, with the molecular formula C7H12N2O4 and a molecular weight of 188.18 g/mol, is a chemical compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, synthesis methods, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes functional groups typical of carboxylic acids and amides, which may confer unique biological activities. The compound's reactivity can be attributed to these functional groups, allowing it to interact with various biological targets.

Key Features

PropertyDescription
Molecular FormulaC7H12N2O4
Molecular Weight188.18 g/mol
PurityTypically ≥ 95%

Potential Applications

  • Agriculture : The compound is suggested to have potential as a pesticide or herbicide due to its biological activity against various pests and pathogens.
  • Pharmaceuticals : It may serve as a precursor in the synthesis of bioactive molecules, including those with anticholinesterase activity and other therapeutic properties .
  • Research Applications : Used in various laboratory settings for studying its reactivity and interactions with other compounds.

Mechanistic Studies

Research indicates that compounds similar to this compound can exhibit significant biological activities such as:

  • Antimycobacterial properties
  • Muscle relaxant and anticonvulsant effects
  • Inhibition of xanthine oxidase, which is relevant for treating conditions like gout .

Case Studies

  • Anticholinesterase Activity : A study demonstrated that derivatives of carbamoyl chlorides, related to this compound, exhibited anticholinesterase activity, indicating potential for treating neurodegenerative diseases .
  • Pesticidal Properties : Research on N,N-dimethylcarbamoyl chloride derivatives showed effectiveness in agricultural applications, enhancing crop protection against pests .

Synthesis Methods

The synthesis of this compound can be approached through several methods, including:

  • Reissert-Henze Reaction : Utilizing isonicotinic acid derivatives.
  • Carbamoylation Reactions : Involving dimethylcarbamoyl chloride with various nucleophiles under controlled conditions.

These methods require optimization to achieve desired yields and purity levels.

Comparison with Similar Compounds

Structural Features :

  • Molecular Formula: C₄H₅F₂NO₃
  • Key Substituents : 2,2-difluoroethyl group attached to the carbamoyl chain.
  • SMILES : C(C(F)F)NC(=O)C(=O)O .

Comparison :

  • Electron-Withdrawing Effects : The fluorine atoms increase electronegativity, lowering the pKa of adjacent protons and enhancing metabolic stability compared to the dimethylcarbamoyl analog.
  • Polarity : Higher polarity due to fluorine atoms, reducing lipophilicity (predicted logP: ~0.5 vs. ~1.2 for the target compound).
  • Applications : Likely used in fluorinated drug analogs for improved bioavailability.

{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic Acid (CAS 1251138-13-2)

Structural Features :

  • Molecular Formula : C₆H₉N₂O₄
  • Key Substituents : Methylcarbamoyl group instead of dimethylcarbamoyl.
  • SMILES : CNC(=O)CCNC(=O)C(=O)O .

Comparison :

  • Lipophilicity : Lower logP (~0.9) compared to the dimethyl variant, impacting membrane permeability.
  • Synthetic Utility : May serve as an intermediate for alkylation reactions to introduce bulkier groups.

(3-(Dimethylcarbamoyl)phenyl)boronic Acid (373384-14-6)

Structural Features :

  • Molecular Formula: C₉H₁₂BNO₃
  • Key Substituents : Dimethylcarbamoyl group on a phenylboronic acid backbone.
  • Similarity Score : 1.00 (structural alignment with carbamoyl motifs) .

Comparison :

  • Reactivity : Boronic acid moiety enables participation in Suzuki-Miyaura cross-couplings, unlike the formic acid derivative.

Research Implications

  • Synthetic Strategies : The target compound’s synthesis may parallel methods in , where carbamoyl groups are introduced via alkylation or acylation .
  • Biological Relevance : The dimethylcarbamoyl group’s lipophilicity may enhance blood-brain barrier penetration compared to methyl or fluorine analogs .
  • Future Directions : Comparative studies on enzymatic inhibition (e.g., acetylcholinesterase) across these analogs could clarify structure-activity relationships.

Preparation Methods

Carbamoylation Reaction Using Dimethylcarbamoyl Chloride

This method involves nucleophilic substitution where an aminoethyl intermediate reacts with dimethylcarbamoyl chloride to form the dimethylcarbamoyl group.

  • Procedure:

    • Dissolve the aminoethyl precursor in an aprotic solvent such as acetonitrile.

    • Add a base such as cesium carbonate to facilitate nucleophilic attack.

    • Maintain the reaction temperature around 50°C under an inert atmosphere (nitrogen or argon) to minimize side reactions.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, purify the product using C18 reverse-phase column chromatography.

  • Optimization:

    • Adjust the molar ratio of substrate to base (e.g., 1:4) to maximize conversion.

    • Control temperature precisely between 50–60°C.

    • Use dry solvents and inert atmosphere to prevent hydrolysis of the carbamoyl chloride.

  • Outcome:

    • Typical yields range from moderate to high (exact yields depend on substrate purity and reaction scale).

    • Purity generally exceeds 95% after chromatographic purification.

Reissert-Henze Reaction Approach

This classical method involves the reaction of isonicotinic acid derivatives to form carbamoyl-substituted acids.

  • Procedure:

    • Isonicotinic acid derivatives are reacted with suitable carbamoylating agents under acidic or basic conditions.

    • The reaction proceeds via nucleophilic attack on activated carboxylic acid intermediates.

    • Subsequent hydrolysis or esterification steps yield the target carbamoylformic acid structure.

  • Considerations:

    • Requires careful control of pH and reaction time.

    • May involve multi-step synthesis with intermediate purification.

  • Advantages:

    • Allows for structural modifications on the pyridine ring if desired.

Coupling and Hydrolysis Strategies

  • Formic acid moiety can be introduced by coupling reactions involving activated esters or acid chlorides followed by hydrolysis.

  • For example, methyl esters of carbamoyl derivatives can be hydrolyzed under reflux with aqueous sodium hydroxide, followed by acidification with formic acid to yield the free acid.

  • Purification is achieved by filtration and washing to isolate the solid acid.

Analytical and Optimization Data

Parameter Conditions/Values Notes
Solvent Acetonitrile, tetrahydrofuran (THF) Dry, aprotic solvents preferred
Base Cesium carbonate, triethylamine Facilitates nucleophilic substitution
Temperature 50–60°C Controlled to minimize side reactions
Reaction Time 2–18 hours Depends on method and scale
Purification C18 reverse-phase chromatography, silica gel column chromatography Ensures ≥95% purity
Monitoring Techniques TLC, HPLC, NMR (1H, 13C), FT-IR, MS Confirms structure and purity
Yield Moderate to high (varies by method) Optimization needed for scale-up

Research Findings and Optimization Insights

  • Stoichiometry: Using a 1:4 molar ratio of substrate to base improves nucleophilic substitution efficiency.

  • Inert Atmosphere: Conducting reactions under nitrogen or argon prevents moisture-induced side reactions, improving yield and purity.

  • Temperature Control: Maintaining 50–60°C avoids decomposition of sensitive carbamoyl chloride intermediates.

  • Purification: Reverse-phase chromatography is effective in separating the target compound from side products.

  • Characterization: NMR spectroscopy confirms carbamate linkages (characteristic C=O stretch near 1700 cm⁻¹ in FT-IR), while MS confirms molecular weight.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Carbamoylation with Dimethylcarbamoyl Chloride Aminoethyl precursor, dimethylcarbamoyl chloride, cesium carbonate Acetonitrile, 50°C, inert atmosphere Direct introduction of dimethylcarbamoyl group; good yields Requires moisture control; sensitive reagents
Reissert-Henze Reaction Isonicotinic acid derivatives, carbamoylating agents Acidic/basic conditions, multi-step Allows structural variation; classical method Multi-step; longer reaction times
Coupling & Hydrolysis Methyl esters, NaOH, formic acid Reflux in methanol/water, acidification Straightforward hydrolysis to acid Requires careful pH control; possible side reactions

Concluding Remarks

The preparation of {[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid is achievable through several established synthetic routes, with carbamoylation reactions using dimethylcarbamoyl chloride being the most direct and commonly employed method. Optimization of reaction parameters such as reagent ratios, temperature, and atmosphere is critical to maximize yield and purity. Analytical techniques including NMR, MS, and HPLC are essential for confirming the structural integrity of the synthesized compound. These methods provide a robust foundation for producing this compound for further biological and pharmaceutical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves carbamate coupling reactions. For example, cesium carbonate in acetonitrile at 50°C facilitates nucleophilic substitution, followed by purification via C18 reverse-phase column chromatography . To optimize yield, adjust stoichiometric ratios of reagents (e.g., 1:4 molar ratio of substrate to cesium carbonate) and monitor reaction progress using TLC or HPLC. Elevated temperatures (50–60°C) and inert atmospheres (N₂/Ar) can minimize side reactions .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm functional groups and stereochemistry, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. Cross-reference spectral data with databases like NIST Chemistry WebBook for accuracy . For carbamate linkage confirmation, FT-IR spectroscopy (C=O stretch at ~1700 cm⁻¹) is critical .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS guidelines: use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid inhalation/contact. Store at 2–8°C in airtight containers. Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Safety data sheets (SDS) from suppliers like Ambeed highlight acute toxicity risks (H302, H315) .

Advanced Research Questions

Q. How does the compound's stability vary under different solvent systems or pH conditions, and what degradation products form?

  • Methodological Answer : Stability studies in polar aprotic solvents (e.g., DMF, acetonitrile) show higher longevity compared to aqueous buffers. At pH < 5, hydrolysis of the carbamate group generates dimethylamine and formic acid derivatives. Monitor degradation via LC-MS and quantify using calibration curves. Solvent-free or low-moisture conditions are recommended for long-term storage .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : Kinetic studies using stopped-flow spectroscopy reveal a two-step mechanism: initial protonation of the carbamate carbonyl, followed by nucleophilic attack. Isotopic labeling (e.g., ¹⁸O) can track oxygen exchange in hydrolytic pathways. Computational modeling (DFT) predicts transition states and activation energies for reaction optimization .

Q. How should researchers address contradictions in literature data regarding the compound’s bioactivity or physicochemical properties?

  • Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to identify confounding variables (e.g., solvent purity, temperature fluctuations). Replicate key experiments under standardized conditions and perform meta-analyses to resolve discrepancies. Sensitivity analyses can isolate variables affecting outcomes (e.g., pH, ionic strength) .

Q. What challenges arise in quantifying trace impurities or isomers in synthesized batches, and how can they be mitigated?

  • Methodological Answer : Isomeric impurities (e.g., E/Z configurations) require chiral HPLC or capillary electrophoresis for resolution. For trace quantification, use UPLC-MS/MS with a detection limit of ≤0.1%. Reference standards from authoritative sources (e.g., NIST) ensure calibration accuracy. Note that commercial suppliers like Sigma-Aldrich may not provide analytical data, necessitating in-house validation .

Q. What guidelines govern the ethical sharing of synthetic protocols or spectral data in collaborative research?

  • Methodological Answer : Follow institutional and journal policies (e.g., FAIR principles). Use platforms like Cambridge University’s data repository for structured sharing. Include metadata (e.g., NMR parameters, column specifications) to ensure reproducibility. For proprietary methods, obtain material transfer agreements (MTAs) and cite original sources .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid
Reactant of Route 2
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{[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid

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